molecular formula C9H6N4S B11899097 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole CAS No. 65911-26-4

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole

Cat. No.: B11899097
CAS No.: 65911-26-4
M. Wt: 202.24 g/mol
InChI Key: ZLDMVYZYJDSJCY-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-c]pyridin-2-yl)thiazole ( 65911-26-4) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. This molecule features a unique hybrid architecture combining imidazo[4,5-c]pyridine and thiazole pharmacophores, structural motifs frequently encountered in biologically active molecules. The compound's core structure is closely related to imidazo[4,5-b]pyridine scaffolds that have demonstrated potent antiproliferative activity against human cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT116), through selective inhibition of cyclin-dependent kinase 9 (CDK9). CDK9 is a promising therapeutic target as it regulates transcription of short-lived anti-apoptotic proteins, and its inhibition can effectively suppress cancer cell proliferation . Molecular hybridization strategies, which combine two or more pharmacophores into a single entity, are a prime tool in developing innovative anticancer therapies that can overcome pharmacokinetic limitations of conventional drugs . The integration of pyridine-based heterocycles with thiazole moieties in one molecular platform is a recognized approach to creating compounds with synergistic antitumor properties . This compound serves as a valuable synthetic intermediate or core structure for developing novel hybrid molecules aimed at various biological targets. This product is intended for research applications only, specifically for in vitro biological evaluation and as a building block in synthetic chemistry programs. It is supplied with guaranteed high purity and characterization. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-2-10-3-7-6(1)12-9(13-7)8-4-14-5-11-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDMVYZYJDSJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471041
Record name 4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65911-26-4
Record name 4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 4 1h Imidazo 4,5 C Pyridin 2 Yl Thiazole and Its Analogues

Synthetic Routes to the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold, an isomer of purine, is a significant heterocyclic system in medicinal chemistry. mdpi.comnih.gov Its synthesis has been approached through various methods, each offering distinct advantages in terms of yield, simplicity, and substrate scope.

Cyclocondensation Reactions of 3,4-Diaminopyridine (B372788) with Carbonyl Derivatives

A primary and widely employed method for constructing the imidazo[4,5-c]pyridine core is the cyclocondensation of 3,4-diaminopyridine with various carbonyl-containing compounds. mdpi.comnih.gov This approach typically involves the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives, such as aldehydes. mdpi.comnih.govjscimedcentral.com

The reaction with carboxylic acids often requires a dehydrating agent like polyphosphoric acid (PPA) and elevated temperatures to facilitate the cyclization. nih.gov For instance, the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions yields 7-methyl-3H-imidazo[4,5-c]pyridine. mdpi.com Microwave-assisted heating has been shown to accelerate this process, providing a faster route to these derivatives. nih.gov

Alternatively, aldehydes can be used as the carbonyl source. The reaction of 3,4-diaminopyridine with substituted aryl aldehydes in a suitable solvent, such as methanol, at reflux temperature leads to the formation of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com The use of a sodium bisulfite adduct of the corresponding benzaldehydes has also been reported as an effective method. nih.gov

A notable aspect of this methodology is the potential for regioselectivity. In cases where substituted 3,4-diaminopyridines are used, the cyclization can lead to different isomers. The selective acylation of either the 3- or 4-amino group of 3,4-diaminopyridine has been a key strategy to control the regiochemical outcome of the cyclization. acs.orgacs.org

Table 1: Examples of Cyclocondensation Reactions for Imidazo[4,5-c]pyridine Synthesis

Starting MaterialsReagents and ConditionsProductReference
3,4-Diaminopyridine, Substituted aryl aldehydesZinc triflate, Methanol, Reflux2-Substituted-1H-imidazo[4,5-c]pyridine jscimedcentral.com
3,4-Diaminopyridine, Na2S2O5 adduct of benzaldehydes-5H-imidazo[4,5-c]pyridines nih.gov
5-Methyl-3,4-diaminopyridine, Formic acidReflux7-Methyl-3H-imidazo[4,5-c]pyridine mdpi.com
3,4-Diaminopyridine, Carboxylic acidsPolyphosphoric acid, Elevated temperatureFunctionalized imidazo[4,5-c]pyridine nih.gov
N-3-ethyl-pyridine-3,4-diamine, Chloroacetic anhydrideEthyl acetate2-Chloromethyl-3-ethyl-3H-imidazo[4,5-c]pyridine acs.org

Catalyzed Synthetic Approaches (e.g., Zinc Triflate Catalysis, Green Chemistry Methods)

To improve reaction efficiency and sustainability, various catalytic systems have been developed for the synthesis of imidazo[4,5-c]pyridines. Zinc triflate (Zn(OTf)2) has emerged as an effective catalyst for the condensation of 3,4-diaminopyridine with aldehydes. jscimedcentral.com This method offers good yields and proceeds under relatively mild conditions, typically in refluxing methanol. jscimedcentral.com The versatility of this approach has been demonstrated with a wide range of substituted aryl aldehydes. jscimedcentral.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. sioc-journal.cn These include the use of water-based reaction media and reusable catalysts. For example, a one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides has been reported using phosphoric acid as a catalyst in glycerol (B35011), a biodegradable solvent. researchgate.net Another green approach involves a tandem SNAr reaction-reduction-condensation sequence in a water-isopropanol medium to construct the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine. acs.org The use of Al3+-exchanged on K10 montmorillonite (B579905) clay as a reusable heterogeneous catalyst for intramolecular cyclization also represents a significant advancement in the sustainable synthesis of imidazopyridines. mdpi.com

Table 2: Catalyzed and Green Synthetic Methods for Imidazopyridines

Catalyst/MethodStarting MaterialsKey FeaturesReference
Zinc Triflate3,4-Diaminopyridine, Substituted aryl aldehydesEfficient, good yields, wide substrate scope jscimedcentral.com
Phosphoric AcidDiethylphthalate, Anilines, Pyridine-2,3-diamineOne-pot, three-component, glycerol medium researchgate.net
H2O-IPA Medium2-Chloro-3-nitropyridine, Primary amines, AldehydesTandem reaction, catalyst-free condensation acs.org
Al3+-K10 Clay-Reusable heterogeneous catalyst, excellent yields mdpi.com
Ytterbium Triflate3,4-Diaminopyridine, OrthoformateCatalyzed condensation mdpi.comnih.gov

Novel Methodologies for Imidazo[4,5-c]pyridine Construction

Recent research has focused on developing novel and efficient methods for the construction of the imidazo[4,5-c]pyridine ring system. These methodologies often aim to simplify the synthetic process and expand the accessible structural diversity.

One such approach is the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines starting from 2,4-dichloro-3-nitropyridine. acs.org This method involves the reaction of a polymer-supported amine with the pyridine (B92270) building block, followed by substitution of the second chlorine, reduction of the nitro group, and finally, imidazole (B134444) ring closure with an aldehyde. acs.org This strategy allows for the systematic variation of substituents on the imidazopyridine core. acs.org

Another innovative method involves a NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines to synthesize imidazo[1,2-a]pyridines, a related isomer. nih.gov While not directly yielding the [4,5-c] isomer, this type of cycloaddition strategy highlights the potential for developing new disconnection approaches for imidazopyridine synthesis.

Synthesis of Substituted Thiazole (B1198619) Moieties as Precursors

Hantzsch Synthesis and Related Cyclization Strategies

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. synarchive.comchemhelpasap.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comcutm.ac.in The reaction is versatile and can be adapted to produce a wide range of substituted thiazoles. cutm.ac.innih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation has been shown to efficiently produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

Variations of the Hantzsch synthesis and other cyclization strategies have also been developed. The Cook-Heilbron synthesis, for example, involves the reaction of α-aminonitriles with carbon disulfide to form substituted thiazoles. cutm.ac.innih.gov Another approach is the cyclization of α-thiocyanoketones in the presence of acid. cutm.ac.in More recently, a one-pot protocol for the synthesis of 2-aminothiazoles has been reported using β-keto esters, which undergo α-monohalogenation followed by reaction with thiourea (B124793). nih.gov

Table 3: Common Cyclization Strategies for Thiazole Synthesis

MethodKey ReactantsProduct TypeReference
Hantzsch Synthesisα-Haloketone, ThioamideSubstituted Thiazoles synarchive.comcutm.ac.in
Cook-Heilbron Synthesisα-Aminonitrile, Carbon Disulfide5-Aminothiazoles cutm.ac.innih.gov
From α-Thiocyanoketonesα-ThiocyanoketoneSubstituted Thiazoles cutm.ac.in
One-pot from β-Keto estersβ-Keto ester, Thiourea2-Aminothiazoles nih.gov

Functionalization of the Thiazole Ring for Subsequent Coupling

To connect the thiazole moiety to the imidazo[4,5-c]pyridine core, the thiazole ring often needs to be appropriately functionalized. This can be achieved either by incorporating the desired functionality during the initial thiazole synthesis or by modifying the pre-formed thiazole ring.

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiazoles. numberanalytics.com Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the introduction of various aryl or alkyl groups onto the thiazole ring. numberanalytics.com This typically requires the preparation of a thiazole derivative bearing a handle for the coupling reaction, such as a halogen or a boronic acid/ester.

Direct functionalization of the thiazole C-H bonds is another attractive strategy. numberanalytics.com For example, the C-2 position of the thiazole ring is acidic and can be deprotonated with a strong base like an organolithium reagent, followed by reaction with an electrophile to introduce a substituent. pharmaguideline.com Furthermore, methods for the direct arylation of thiazole C-H bonds have been developed using palladium or copper catalysts. organic-chemistry.org These approaches offer a more atom-economical way to introduce functionality onto the thiazole ring, which can then be used for coupling with the imidazo[4,5-c]pyridine precursor. organic-chemistry.org

Strategies for the Direct Coupling and Derivatization to Form 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole

The direct formation of the this compound core often involves the strategic construction of either the imidazopyridine or the thiazole ring onto a pre-existing partner.

Intermolecular C-C Bond Formation at the Thiazole C4 and Imidazopyridine C2 Positions

The creation of the crucial C-C bond linking the thiazole and imidazopyridine rings is a key step in the synthesis of the target scaffold. One common approach involves the reaction of a pre-functionalized imidazo[4,5-c]pyridine with a suitable thiazole precursor. For instance, 2-halo-imidazo[4,5-c]pyridines can be coupled with organometallic thiazole reagents under palladium catalysis to form the desired C-C bond.

Another strategy involves the condensation of 3,4-diaminopyridine with a thiazole-containing aldehyde. The reaction of 3,4-diaminopyridine with a sodium bisulfite adduct of a corresponding benzaldehyde (B42025) has been shown to produce 2-substituted imidazo[4,5-c]pyridines. nih.gov This method provides a direct route to installing a pre-formed thiazole-containing substituent at the C2 position of the imidazopyridine core.

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like this compound. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates.

A notable example is the Hantzsch thiazole synthesis, which can be adapted into a multicomponent format. This involves the reaction of an α-haloketone, a thiourea or thioamide derivative, and an aldehyde or another suitable carbonyl compound. acgpubs.org For the synthesis of the target scaffold, a suitably functionalized imidazo[4,5-c]pyridine derivative can be used as one of the components. For instance, a 2-(bromoacetyl)imidazo[4,5-c]pyridine could react with a thioamide and an aldehyde in a one-pot process to construct the desired thiazole ring directly onto the imidazopyridine core.

The development of novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been explored. nih.gov These methods utilize enzymes, such as trypsin from porcine pancreas (PPT), to catalyze the reaction under mild conditions, often leading to high yields. nih.govresearchgate.net While not directly reported for the specific target compound, this methodology presents a promising avenue for its environmentally benign synthesis. Multicomponent reactions often provide high yields and are considered an efficient strategy for synthesizing thiazole derivatives. ijcce.ac.ir

Advanced Synthetic Techniques for Modifying the this compound Scaffold

Once the basic scaffold is assembled, further modifications are often necessary to explore structure-activity relationships. Advanced synthetic techniques allow for precise functionalization of the imidazo[4,5-c]pyridine and thiazole rings.

Regioselective Functionalization of the Imidazo[4,5-c]pyridine Nitrogen Atoms and Carbon Positions

The imidazo[4,5-c]pyridine core contains multiple nitrogen and carbon atoms that can be functionalized. Achieving regioselectivity in these functionalization reactions is crucial.

Nitrogen Atom Functionalization: Alkylation of the nitrogen atoms of the imidazo[4,5-c]pyridine ring is a common modification. The reaction of 5H-imidazo[4,5-c]pyridines with alkyl halides, such as 4-chlorobenzyl bromide or butyl bromide, in the presence of a base like potassium carbonate in DMF, has been shown to predominantly yield the N5-alkylated regioisomers. nih.gov The specific regioisomer formed can be confirmed using 2D NMR techniques like NOESY and HMBC. nih.gov

Carbon Atom Functionalization: Direct C-H functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold has been extensively studied and provides a powerful tool for introducing various substituents. rsc.orgrsc.org While the focus of these studies is on the imidazo[1,2-a]pyridine isomer, the principles can be extended to the imidazo[4,5-c]pyridine system. For example, direct C-H arylation of N3-protected imidazo[4,5-b]pyridines at the C2 position has been achieved using copper(I) iodide, suggesting a potential route for functionalizing the C2 position of the imidazo[4,5-c]pyridine core. nih.gov

Substituent Effects on Reaction Outcomes and Yields

The nature and position of substituents on both the thiazole and imidazopyridine rings can significantly influence the outcome and yield of synthetic reactions.

In multicomponent reactions for the synthesis of thiazole derivatives, the electronic nature of the substituents on the starting materials can affect the reaction rate and final yield. researchgate.netijcce.ac.ir For example, in the synthesis of pyrazolothiazole-substituted pyridines, the presence of electron-donating or electron-withdrawing groups on the pyrazole-4-carbaldehyde reactant was investigated. ijcce.ac.ir

Similarly, in the functionalization of the imidazo[4,5-c]pyridine ring, the existing substituents will direct the position of further modifications. For instance, the electronic properties of the substituent at the C2 position can influence the reactivity of the pyridine ring towards electrophilic or nucleophilic attack.

The following table provides examples of how substituent variations can impact reaction outcomes in related heterocyclic systems.

Starting MaterialReagent(s)ProductKey ObservationReference
2-((4-acetylphenyl)amino)-1-arylethan-1-onesHydroxylamine hydrochloride1-Aryl-2-((4-(1-(hydroxyimino)ethyl)phenyl)amino)ethan-1-onesHigh yield of the monoketoxime was obtained as a single isomer. nih.gov
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, various carbonyl compoundsN/A (One-pot reaction)4-hydroxy-3-[2-(N′-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one derivativesThe reaction proceeded smoothly at room temperature with short reaction times and good yields. acgpubs.org
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeOrthophosphoric acid2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivativesThe reaction tolerated both electron-donating and electron-withdrawing substituents on the pyrazole (B372694) ring. ijcce.ac.ir

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation, C-C/C-N/C-S Bond Formation, Photocatalytic Approaches)

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including the this compound scaffold.

C-H Activation: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.org For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the imidazopyridine ring. Recent advances have also highlighted the use of visible light-induced photocatalysis for the C-H functionalization of imidazo[1,2-a]pyridines, a technique that could be applicable to the imidazo[4,5-c]pyridine system. nih.gov

C-C, C-N, and C-S Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are widely used for forming C-C bonds. tcichemicals.com These reactions can be employed to couple the imidazopyridine and thiazole rings or to introduce substituents onto the scaffold. Similarly, Buchwald-Hartwig amination and related C-N coupling reactions can be used to install amino groups. Iodine-mediated reactions have also been developed for the construction of C-N and C-S bonds in a regioselective manner for the synthesis of benzo researchgate.netnih.govimidazo[2,1-b]thiazoles, offering a metal-free alternative. rsc.org

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a mild and efficient method for promoting a variety of chemical transformations. nih.gov This approach has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, including trifluoromethylation, formylation, and aminoalkylation, using photocatalysts like fac-Ir(ppy)₃ and Rose Bengal. nih.gov These methods offer a green alternative to traditional high-temperature reactions and could be adapted for the functionalization of the this compound scaffold.

The table below summarizes some transition-metal-catalyzed and photocatalytic reactions used in the synthesis and functionalization of related heterocyclic systems.

Reaction TypeCatalyst/ConditionsSubstrate TypeProduct TypeKey FeatureReference
C2-ArylationCopper(I) iodideN3-MEM-protected imidazo[4,5-b]pyridines2-Aryl-imidazo[4,5-b]pyridinesRegioselective C-H functionalization. nih.gov
C3-Trifluoromethylationfac-Ir(ppy)₃, visible lightImidazo[1,2-a]pyridinesC3-Trifluoromethylated imidazo[1,2-a]pyridinesMild, photocatalytic C-H functionalization. nih.gov
C3-FormylationRose Bengal, visible lightImidazo[1,2-a]pyridinesC3-Formylated imidazo[1,2-a]pyridinesMetal-free, visible-light-induced reaction. nih.gov
C-N/C-S Bond FormationIodine2-aminobenzothiazoles and β-keto estersBenzo researchgate.netnih.govimidazo[2,1-b]thiazolesMetal-free and base-free synthesis. rsc.org

Structure Activity Relationship Sar and Structural Optimization of 4 1h Imidazo 4,5 C Pyridin 2 Yl Thiazole Derivatives

Systematic Exploration of Substituent Effects on Biological Interactions

The biological activity of 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole derivatives is profoundly influenced by the nature, position, and number of substituents on both the imidazopyridine and thiazole (B1198619) rings. mdpi.com A systematic exploration of these effects has shown that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in a series of imidazopyridine-based thiazole analogs developed as potential antidiabetic agents, the inhibitory potential against α-glucosidase was found to be highly dependent on the substituents on an aryl ring attached to the thiazole. The introduction of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), at various positions on the phenyl ring generally enhanced the inhibitory activity. mdpi.com Conversely, the presence of electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) often led to a decline in potency. mdpi.com This suggests that the electronic properties of the substituents play a crucial role in the molecule's ability to interact with the target enzyme. The bulky nature of certain substituents was also found to decrease the inhibitory potential, highlighting the importance of steric factors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on related imidazo-thiadiazole derivatives have further underscored the importance of both electronic and steric descriptors in predicting anticancer activity. researchgate.net Such studies help in rationalizing the observed biological data and in guiding the design of more potent analogs.

Impact of Modifications on the Imidazo[4,5-c]pyridine Ring System

The imidazo[4,5-c]pyridine core serves as a critical anchor for target binding, and modifications to this ring system have significant pharmacological implications.

N-Substitutions and Their Influence on Target Binding and Selectivity

Alkylation and arylation at the nitrogen atoms of the imidazo[4,5-c]pyridine ring system are key strategies for modulating biological activity. In a study of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, substitutions at the N1 and N3 positions of the imidazolone (B8795221) ring were extensively explored. The results indicated that for the N1 position, aliphatic ring substituents like cyclopentyl and cyclohexyl conferred greater inhibitory activity against Src and Fyn kinases than aromatic rings or short-chain alkanes. nih.gov The cyclopentyl group was identified as the preferred substituent at this position. nih.gov

The position of N-alkylation (regioisomerism) also plays a critical role. For example, in the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines, the reaction predominantly yields N5 regioisomers, which exhibit distinct biological profiles compared to other possible isomers. nih.gov This highlights that the specific nitrogen atom bearing the substituent significantly influences the molecule's interaction with its biological target.

Table 1: Effect of N1-Substituents on Src and Fyn Kinase Inhibition for Imidazo[4,5-c]pyridin-2-one Derivatives

CompoundN1-SubstituentSrc Inhibition (IC₅₀, µM)Fyn Inhibition (IC₅₀, µM)
1a Phenyl>10>10
1b m-Tolyl>10>10
1d Cyclopentyl0.350.23
1e Cyclohexyl0.420.28
1f tert-Butyl0.610.36
1g Isobutyl>10>10

Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives. nih.gov

Substitutions on the Pyridine (B92270) Ring and Their Pharmacological Implications

Substitutions on the pyridine portion of the imidazo[4,5-c]pyridine ring system can significantly impact pharmacological activity by altering the molecule's electronic distribution, solubility, and interaction with the target protein. In a study of related 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) derivatives, various substituents were introduced at the 6-position of the imidazopyridine core to probe their effect on binding affinity to human Aβ plaques. nih.gov

It was discovered that non-hydrophilic substituents such as 6-ethylthio, 6-cyano, and 6-nitro imparted high affinity (Ki < 10 nM). nih.gov In contrast, the introduction of hydrophilic groups at the same position led to a reduction or complete loss of affinity. nih.gov This indicates that the lipophilicity of the substituent at this position is a critical determinant for target binding. Furthermore, a bromo substituent at an adjacent position in secondary N-methyl analogs also resulted in high affinity, suggesting that both electronic and steric factors are at play. nih.gov While these findings are on a related imidazo[1,2-a]pyridine (B132010) scaffold, they provide valuable insights into the potential pharmacological implications of substituting the pyridine ring of the this compound core.

Modifications at the Imidazole-Pyridine Fusion Points

Direct modification at the fusion points of the imidazole (B134444) and pyridine rings is a complex synthetic challenge and is not commonly reported. However, the concept of bioisosteric replacement of the entire imidazo[4,5-c]pyridine scaffold or its components offers an alternative strategy to modulate molecular properties. Bioisosterism involves substituting one atom or group of atoms with another that produces a molecule with similar biological activity. nih.gov

For example, the imidazo[4,5-c]pyridine ring system itself can be considered a bioisostere of a pyrazolo[3,4-d]pyrimidine scaffold, a core found in well-known kinase inhibitors. nih.gov In other instances, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been successfully used as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166) to develop allosteric modulators of the GABAA receptor. nih.gov

Another approach involves the saturation of the pyridine ring, leading to 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives. google.com This modification drastically alters the planarity and electronic nature of the core, which can lead to novel biological activities. Similarly, replacing the pyridine ring with a saturated mimetic, such as 3-azabicyclo[3.1.1]heptane, has been shown to improve physicochemical properties like solubility and metabolic stability in drug candidates. chemrxiv.org These strategies, which alter the fundamental structure of the fused core, represent a powerful tool for structural optimization.

Effects of Structural Variations on the Thiazole Ring

The thiazole ring in this compound serves as a versatile platform for introducing a variety of substituents that can fine-tune the molecule's interaction with its biological target.

Substitutions at C2 and C5 of the Thiazole Ring

The C2 and C5 positions of the thiazole ring are common sites for substitution, and modifications at these positions have been shown to be critical for biological activity. In studies of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors, the C2 position of the thiazole ring was found to be particularly sensitive to substitution. acs.org

The introduction of an amino group at the C2 position significantly increased the inhibitory activity against CDK2 and CDK9. acs.org However, increasing the bulk of the substituent at this position, for example, from a methylamino to an ethylamino group, had a detrimental effect on CDK2 and CDK4 activity. acs.org Even bulkier groups like phenyl or other heterocycles at the C2 position led to a significant reduction in activity against all CDKs. acs.org This suggests that a small, hydrogen-bond-donating group at the C2 position is optimal for potent kinase inhibition in this class of compounds.

Substitutions at the C5 position of the thiazole ring (or C4, depending on the orientation of attachment to the parent scaffold) also play a crucial role. In a series of imidazopyridine-based thiazole derivatives, the nature of the aryl group attached to the C4 position of the thiazole had a profound effect on α-glucosidase inhibitory activity. mdpi.com

Table 2: Influence of C4-Aryl Substituents on α-Glucosidase Inhibition

CompoundC4-Aryl Substituentα-Glucosidase Inhibition (IC₅₀, µM)
4a 4-Nitrophenyl5.57 ± 3.45
4b 2-Chloro-4-nitrophenyl13.63 ± 1.67
4g 4-Hydroxyphenyl8.85 ± 2.18
4k 4-Chloro-2-methylphenyl15.34 ± 1.84
4m 2,4-Dimethoxyphenyl38.64 ± 2.15
Acarbose (Standard) -48.71 ± 2.65

Data sourced from a study on imidazopyridine-based thiazole derivatives. mdpi.com

These findings collectively demonstrate that the biological activity of this compound derivatives can be systematically optimized by carefully considering the electronic and steric properties of substituents on both the imidazopyridine and thiazole ring systems.

Influence of Heteroatom Inclusion in the Thiazole Moiety

The thiazole ring, a key component of the this compound scaffold, plays a crucial role in the molecule's biological activity. The inclusion and positioning of heteroatoms within this moiety significantly influence the compound's interaction with biological targets. The nitrogen and sulfur atoms of the thiazole ring are critical for forming interactions with amino acid residues in enzyme active sites.

The synthesis of thiazole derivatives often involves the Hantzsch reaction, where α-halo ketones react with thioamides. The nature of the substituents on the thioamide can affect the reaction's outcome, sometimes yielding 4-hydroxy-Δ2-thiazolines instead of the expected thiazoles. The ease of dehydration of these intermediate hydroxythiazolines to form the final thiazole ring is dependent on the substituent at the C2 position. Substituents such as methyl, aryl, or other heteroaromatic groups can impede this dehydration step. Conversely, substituents containing an α-methylene or methine unit at the C2 position of the thiazoline (B8809763) moiety facilitate the dehydration process. researchgate.net

In the broader context of fused heterocyclic systems containing nitrogen and sulfur, such as imidazo[2,1-b]thiazole (B1210989), these scaffolds have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The specific arrangement of nitrogen and sulfur atoms contributes to the potential for these molecules to act as inhibitors of various enzymes, including carbonic anhydrases. nih.gov

The biosynthesis of the thiazole moiety itself in natural product synthesis, such as in thiamin, highlights the fundamental importance of this heterocyclic system in biological processes. nih.gov This underscores the evolutionary significance of the thiazole scaffold and its inherent ability to participate in vital biochemical reactions. nih.gov

Analysis of the Inter-ring Linkage (C2-C4 connection) in this compound

In related heterocyclic systems, the planarity between fused rings can be a significant factor. For instance, in 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the six- and five-membered rings are slightly twisted with a dihedral angle of 7.96 (15)°. researchgate.net This slight deviation from planarity can influence intermolecular interactions, such as N—H···N hydrogen bonds, which can stabilize the crystal structure. researchgate.net

Furthermore, modifications at or near the inter-ring linkage can have profound effects on activity. For example, in a series of imidazo[4,5-c]pyridin-2-one derivatives, the design strategy involved replacing a pyrimidine (B1678525) ring with a pyridine and a pyrazole (B372694) ring with an imidazolone ring, creating a new hinge region junction. nih.gov This modification was based on the observation that the N7 position of the pyrimidine ring in the lead compound did not form a key interaction with the target kinases. nih.gov This demonstrates that even subtle changes in the core structure and the linkage between its components can lead to significant differences in binding affinity and biological activity.

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of this compound derivatives is contingent on a specific arrangement of pharmacophoric features that enable favorable interactions with their biological targets. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the imidazo[4,5-c]pyridine scaffold and its derivatives, several key pharmacophoric elements have been identified as crucial for their activity as kinase inhibitors and other therapeutic agents.

Key Pharmacophoric Features:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the imidazo[4,5-c]pyridine ring system and the thiazole moiety are critical hydrogen bond acceptors and, in the case of the N-H in the imidazole ring, a hydrogen bond donor. These interactions are fundamental for anchoring the ligand within the active site of enzymes like kinases. nih.gov

Aromatic/Heteroaromatic Rings: The fused imidazo[4,5-c]pyridine and the attached thiazole ring provide a rigid scaffold that can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding pocket. mdpi.com

Substituent Effects: The nature and position of substituents on the core scaffold are critical for modulating activity and selectivity.

Substituents on the Imidazo[4,5-c]pyridine Ring: In a study of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, it was found that a cyclopentyl group at the R1 position and a 4-chlorophenyl group at the R2 position resulted in potent inhibitory activity. nih.gov This suggests that a moderately sized, non-aromatic group at R1 and a substituted phenyl ring at R2 are favorable for binding.

Substituents on the Thiazole Ring: While the provided information does not detail specific substitutions on the thiazole ring of the title compound, in related structures like imidazo[2,1-b]thiazole-thiazolidin-4-one hybrids, the substitution of a cyclohexyl moiety with a 4-hydroxyphenyl group significantly increased antioxidant activity. mdpi.com This highlights the importance of substituents on the thiazole-containing portion of the molecule.

Interactive Data Table: Structure-Activity Relationship of Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase Inhibitors nih.gov

CompoundR1 SubstituentR2 SubstituentSrc Kinase Inhibition (IC50, µM)Fyn Kinase Inhibition (IC50, µM)
1d Cyclopentyl4-chlorophenyl0.120.25
1e Cyclohexyl4-chlorophenyl0.340.41
1q Cyclopentyl4-methoxyphenyl0.450.68
1s Cyclopentyl3-hydroxyphenyl0.080.15
1a Phenyl4-chlorophenyl>10>10
1g Isobutyl4-chlorophenyl2.313.12

The data indicates that a cyclopentyl group at R1 is generally preferred over larger (cyclohexyl) or smaller, more flexible (isobutyl) groups, or an aromatic (phenyl) group. The substitution on the R2 phenyl ring also plays a significant role, with a 3-hydroxy substituent (compound 1s ) providing the most potent inhibition.

Computational and Theoretical Investigations of 4 1h Imidazo 4,5 C Pyridin 2 Yl Thiazole and Its Interactions

Molecular Modeling and Docking Studies of 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole with Biological Targets

Molecular modeling and docking studies are pivotal in predicting how this compound and its analogs might interact with biological macromolecules, such as proteins and enzymes, which are often implicated in disease processes. These computational techniques are essential for identifying potential therapeutic targets and understanding the structural basis of the molecule's activity.

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations are employed to predict the binding affinity and the most likely binding pose of a ligand within the active site of a target protein. For derivatives of the imidazo[4,5-c]pyridine scaffold, these studies have been instrumental in identifying promising candidates for various therapeutic applications. For instance, in the context of cancer research, docking studies of novel thiazolyl pyridine (B92270) hybrids have been conducted to evaluate their potential as anticancer agents. nih.gov Similarly, imidazo[4,5-c]pyridin-2-one derivatives have been investigated as potential inhibitors of Src family kinases, which are crucial in the progression of glioblastoma. nih.gov The binding affinities, often expressed as a docking score in kcal/mol, provide a quantitative measure of the predicted interaction strength. For example, studies on thiazole-based thiazolidine-4-one derivatives have shown a range of binding affinities against target receptors, with some compounds exhibiting strong interactions. impactfactor.org

Table 1: Predicted Binding Affinities of Selected Imidazo[4,5-c]pyridine and Thiazole (B1198619) Derivatives
Compound ClassTargetPredicted Binding Affinity (kcal/mol)Reference
Thiazole-based thiazolidine-4-one derivativesAntimicrobial Target (1KZN)Ranging from -5.8 to -6.8 impactfactor.org
Imidazo[4,5-c]pyridin-2-one derivativesSrc Family KinasesNot explicitly quantified in text nih.gov
Thiazolyl pyridine hybridsAnticancer TargetNot explicitly quantified in text nih.gov
Thiazole derivativesRho6 proteinGood docking scores reported semanticscholar.org

This table is for illustrative purposes and the values are based on specific studies; they may vary depending on the software and parameters used.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the stability of the complex. Weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, are key determinants of binding. nih.gov For instance, molecular dynamics simulations of an imidazo[4,5-c]pyridin-2-one derivative revealed that its aminopyridine group formed two stable hydrogen bonds with the hinge residues of Src and Fyn kinases. nih.gov The 4-phenoxyphenyl group of the same compound engaged in hydrophobic interactions with several residues within the hydrophobic pocket of these kinases. nih.gov These interactions are critical for stabilizing the ligand in the binding site. nih.gov Docking studies of other thiazole derivatives have also highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding to target proteins. researchgate.net

Induced Fit Phenomena and Conformational Changes upon Binding

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods provide a deeper understanding of the electronic properties and reactivity of molecules like this compound. These calculations are fundamental to rationalizing the molecule's chemical behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential Surfaces)

The electronic structure of a molecule dictates its chemical properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov For related heterocyclic systems, DFT calculations have been used to determine these properties. For example, studies on imidazole (B134444) derivatives have shown that the HOMO is often localized around the imidazole ring and a sulfur atom, indicating these are the likely sites for electrophilic attack. orientjchem.org

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. The MEP helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other molecules. nih.govorientjchem.org For instance, in an imidazole derivative, the maximum electron density was found to be located on a nitrogen atom of the imidazole ring. orientjchem.org

Table 2: Illustrative Electronic Properties from DFT Calculations for Related Heterocyclic Systems
PropertyDescriptionSignificanceReference
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the ability to donate an electron. nih.gov
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron. nih.gov
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.govorientjchem.org

This table provides a general overview of the significance of these parameters.

Reactivity Descriptors and Fukui Functions

Fukui functions are reactivity descriptors derived from DFT that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function analysis for model heterocyclic molecules like imidazole, oxazole, and thiazole has revealed distinct reactivity patterns. researchgate.net For instance, such analysis can identify the preferential site for an electrophilic attack. researchgate.net These theoretical reactivity indicators are valuable for understanding and predicting the chemical behavior of complex molecules like this compound in various chemical reactions.

Correlation of Quantum Chemical Parameters with Observed Biological Activities

Quantum chemical parameters offer valuable insights into the electronic and structural properties of a molecule, which in turn can be correlated with its biological activity. For derivatives of the imidazo[4,5-b]pyridine and thiazole core, several quantum chemical descriptors have been shown to be crucial in understanding their bioactivity. mdpi.com

Key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are often calculated using Density Functional Theory (DFT). mdpi.com These parameters help in quantifying the chemical reactivity and kinetic stability of the molecule. mdpi.com

For instance, in a study of related pyridine-thiazole hybrids, a high HOMO energy was identified as a prerequisite for trypanocidal activity, suggesting the importance of the molecule's ability to donate electrons. nih.gov The MEP is instrumental in identifying the regions of a molecule that are rich or poor in electrons, which is critical for understanding non-covalent interactions with a biological target. mdpi.com

Table 1: Key Quantum Chemical Parameters and Their Significance

Parameter Significance in Drug-Target Interactions
HOMO Energy Relates to the molecule's ability to donate electrons. Higher HOMO energy often correlates with increased activity in certain biological contexts. nih.gov
LUMO Energy Relates to the molecule's ability to accept electrons. Lower LUMO energy can indicate enhanced reactivity.
HOMO-LUMO Gap An indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) Maps the charge distribution, revealing electrophilic and nucleophilic sites crucial for molecular recognition and binding. mdpi.com

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between a ligand, such as this compound, and its biological target. These simulations can reveal the stability of the ligand-target complex, the conformational changes that occur upon binding, and the role of the solvent in these interactions. nih.govjchemlett.com

MD simulations are employed to assess the stability of the ligand-receptor complex over time. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD profile throughout the simulation suggests that the ligand remains bound in a stable conformation within the active site.

The presence of water molecules in the binding pocket can significantly influence ligand binding and the dynamics of the complex. MD simulations explicitly model the solvent, allowing for an investigation of its effects. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds that can either stabilize or destabilize the complex.

Furthermore, the desolvation of the ligand and the binding site upon complex formation is a critical aspect of the binding thermodynamics. Understanding these solvation effects is essential for accurately predicting binding affinities and for the rational design of ligands with improved potency.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore-Based Modeling

QSAR and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are instrumental in the design and optimization of new therapeutic agents.

QSAR models are developed by establishing a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or molecular descriptors. For imidazo[4,5-b]pyridine derivatives, high-dimensional QSAR models have been developed to predict their anticancer potency. researchgate.netarid.my These models utilize a variety of descriptors, including topological, electronic, and geometric properties.

The statistical robustness of these models is assessed through internal and external validation techniques. A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. researchgate.net For imidazo[4,5-b]pyridine analogs, pharmacophore models have been generated to delineate the key features for angiotensin AT1 receptor antagonism. researchgate.net

Table 2: Statistical Parameters for Evaluating QSAR Models

Parameter Description Desired Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s). Close to 1
Q² (Cross-validated R²) A measure of the predictive power of the model, determined through internal validation. > 0.5 for a good predictive model arid.my
R²pred (External Validation R²) A measure of the model's ability to predict the activity of an external test set. > 0.5 for a good predictive model jchemlett.com
MSE (Mean Squared Error) The average of the squares of the errors. As low as possible

Once a predictive QSAR model or a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new potential hits. nih.govscispace.com This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. scispace.com

For instance, collaborative virtual screening efforts have been employed to explore imidazo[1,2-a]pyridine (B132010) screening hits, leading to the rapid expansion of the hit chemotype and improvement in antiparasitic activity. nih.govresearchgate.net The structure-activity relationships derived from these screenings inform lead optimization, guiding the modification of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Molecular Mechanisms of Action of 4 1h Imidazo 4,5 C Pyridin 2 Yl Thiazole Derivatives in Biological Systems

Target Identification and Validation for 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole Conjugates

The identification of specific molecular targets is a critical first step in understanding the therapeutic potential of any new chemical entity. For derivatives of this compound, a variety of targets have been identified, primarily within the realms of oncology and infectious diseases. The planar aromatic system of the imidazo[4,5-c]pyridine core facilitates interactions with biological macromolecules such as enzymes and nucleic acids.

Target identification for these compounds often involves a combination of computational and experimental approaches. Molecular docking studies are frequently employed to predict the binding of these derivatives to the active sites of target proteins. For instance, docking studies have been instrumental in identifying potential interactions with enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases. nih.govacs.org

Validation of these computationally predicted targets is then pursued through in vitro biochemical and cellular assays. For example, the inhibitory activity of these compounds against specific enzymes is quantified using assays that measure the reduction in enzyme activity in the presence of the inhibitor. Furthermore, cell-based assays are used to confirm that the enzymatic inhibition translates into a desired biological effect, such as the inhibition of cancer cell proliferation or microbial growth. acs.orgnih.gov The structural similarity of the imidazo[4,5-c]pyridine core to purines, which are fundamental components of DNA and RNA, suggests that these compounds can act as bioisosteres, potentially interfering with nucleic acid-related processes.

Enzyme Inhibition Profiles and Specificity

The therapeutic effects of this compound derivatives are largely attributed to their ability to inhibit specific enzymes involved in disease pathogenesis. The following sections detail the inhibition profiles of these compounds against several key enzyme families.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as inhibitors of several important kinases.

RAF Kinases: The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival. Mutations in BRAF, a member of the RAF kinase family, are found in a significant percentage of human cancers. nih.gov While direct studies on this compound derivatives as RAF inhibitors are limited, related benzimidazole-based compounds have shown potent inhibitory activity against the V600E mutant of BRAF. nih.gov For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and synthesized, with some compounds exhibiting IC50 values in the sub-micromolar range against V600EBRAF. nih.gov This suggests that the broader imidazopyridine scaffold could be a promising starting point for the development of novel RAF inhibitors.

Mitogen- and Stress-Activated Protein Kinase 1 (MSK-1): A novel series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives has been identified as potent inhibitors of MSK-1. nih.govnih.gov These compounds represent a new class of MSK-1 inhibitors, and further optimization of this template has been pursued to enhance both potency and selectivity. nih.gov

Phosphoinositide 3-Kinase alpha (PI3Kα): The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Although specific data on this compound derivatives as PI3Kα inhibitors is not readily available, the general imidazopyridine scaffold has been explored for its kinase inhibitory potential, suggesting that derivatives could be designed to target PI3Kα.

Other kinases have also been identified as targets for imidazo[4,5-c]pyridine derivatives. For instance, a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized and shown to be potent inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov Additionally, certain imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibition of Aurora kinases A, B, and C, which are key regulators of mitosis. nih.gov

Table 1: Kinase Inhibition by Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget KinaseKey FindingsReference
(1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivativesMSK-1Identified as a novel class of potent MSK-1 inhibitors. nih.govnih.gov
Imidazo[4,5-c]pyridin-2-one derivativesSrc Family Kinases (SFKs)Exhibited submicromolar inhibition of Src and Fyn kinases. nih.gov
Imidazo[4,5-b]pyridine derivativesAurora Kinases (A, B, C)Compound 31 showed IC50 values of 0.042 µM (Aurora-A), 0.198 µM (Aurora-B), and 0.227 µM (Aurora-C). nih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamidesV600EBRAFCompound 12l had an IC50 of 0.49 µM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. nih.gov Consequently, IDO1 has emerged as a promising target for cancer immunotherapy. nih.gov

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have been designed and synthesized as IDO1 inhibitors. nih.gov Structure-based design, guided by the X-ray crystal structure of human IDO1, has led to the identification of compounds with significant inhibitory activity. For example, compounds 30 and 41 from one study exhibited IC50 values of 23 µM and 13 µM, respectively, against human IDO1. nih.gov These compounds were also found to be non-toxic to normal human cells at concentrations up to 100 µM. nih.gov The binding mode of these inhibitors typically involves the interaction of an azole nitrogen atom with the heme iron in the active site of IDO1. acs.org

Table 2: IDO1 Inhibition by Imidazo[2,1-b]thiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 30Human IDO123 nih.gov
Compound 41Human IDO113 nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of DprE1 represents a promising strategy for the development of new anti-tuberculosis drugs. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity against the virulent H37Rv strain of Mycobacterium tuberculosis. nih.gov

Several of these compounds displayed potent antitubercular activity, with some analogues exhibiting Minimum Inhibitory Concentrations (MIC) in the sub-micromolar range. nih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting DprE1. nih.gov While previous reports indicated that nitro-containing compounds interact with the Cys387 residue of DprE1, the docking studies for this series of imidazo[4,5-b]pyridine derivatives suggested interactions with other residues within the active site, indicating a potentially novel binding mode. nih.gov

Table 3: Antimycobacterial Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives

CompoundTarget OrganismMIC (µmol/L)Proposed TargetReference
5cM. tuberculosis H37Rv0.6DprE1 nih.gov
5gM. tuberculosis H37Rv0.5DprE1 nih.gov
5iM. tuberculosis H37Rv0.8DprE1 nih.gov
5uM. tuberculosis H37Rv0.7DprE1 nih.gov

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors have gained significant attention as anticancer agents, particularly for the treatment of cancers with deficiencies in the DNA damage repair pathway. While there is a general interest in developing novel PARP inhibitors, specific studies focusing on this compound derivatives as PARP inhibitors are not extensively documented in the provided search results. However, the structural features of the imidazopyridine scaffold make it a plausible candidate for the design of new PARP inhibitors.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. The overexpression and aberrant activity of MMPs, particularly MMP-2 and MMP-9, are associated with tumor invasion, metastasis, and angiogenesis. The development of MMP inhibitors is therefore a key strategy in cancer therapy. Currently, there is a lack of specific research in the provided search results detailing the inhibition of MMP-2 and MMP-9 by this compound derivatives.

Receptor Binding and Allosteric Modulation

Toll-like Receptor 7 (TLR7) Agonism and Immunomodulatory Effects

Derivatives of this compound are recognized for their role as agonists of Toll-like receptor 7 (TLR7). rsc.org The engagement of TLR7, particularly in plasmacytoid dendritic cells, triggers the production of type I interferons (IFN-α/β), which are crucial in modulating adaptive immunity. rsc.orgresearchgate.net The imidazo[4,5-c]pyridine scaffold itself is a key pharmacophore that evolved from the broader imidazoquinoline class of TLR7/8 agonists. nih.gov

Structure-activity relationship (SAR) studies on 1H-imidazo[4,5-c]pyridines have revealed specific structural features that govern their potency and selectivity as TLR7 agonists. For instance, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7 agonist with minimal activity on the closely related TLR8. rsc.org Potency can be enhanced by substitutions at the N6-position, particularly with electron-rich groups. rsc.org While direct aryl-aryl connections at the C6 position were found to abolish activity, introducing a flexible linker, as seen in 6-benzyl and 6-phenethyl analogues, successfully reinstated TLR7 agonism. rsc.org This agonistic activity leads to significant immunomodulatory effects, characterized by the prominent induction of IFN-α in human peripheral blood mononuclear cells (PBMCs) with minimal induction of proinflammatory cytokines. rsc.org This selective IFN-α induction highlights the potential of these compounds to generate a targeted immune response. rsc.org

The development of these compounds is part of a broader effort to create novel TLR7 agonists for therapeutic applications, including cancer treatment, by leveraging their ability to stimulate the immune system. researchgate.netdocumentsdelivered.com The structural evolution from imidazoquinolines to imidazopyridines was a deliberate strategy to refine the pharmacological profile, moving away from dual TLR7/8 agonists like resiquimod (B1680535) towards more selective TLR7 agonists. nih.gov

Table 1: TLR7 Agonism of this compound Derivatives
CompoundTarget ReceptorKey Structural FeaturesObserved EffectReference
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amineTLR7Pure TLR7 agonist with negligible TLR8 activityProminent IFN-α induction in human PBMCs rsc.org
N6-substituted analoguesTLR7Electron-rich substituents at the N6-positionIncreased potency rsc.org
6-benzyl and 6-phenethyl analoguesTLR7Flexible linker at the C6 positionReinstated TLR7 agonism rsc.org

Dopamine (B1211576) D2/D2 Receptor Agonism and Selectivity

While research directly on this compound's interaction with dopamine receptors is limited, studies on structurally related benzothiazole (B30560) and N-phenylpiperazine derivatives provide insights into achieving D2 and D3 receptor agonism and selectivity. These receptors are highly homologous G-protein coupled receptors (GPCRs) and are significant targets for neurologic and psychiatric disorders. elifesciences.orgmdpi.com

The development of potent and selective D2/D3 agonists is a key area of research. For example, structure-activity relationship studies on N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the identification of compounds with high affinity and full agonist activity at both D2 and D3 receptors. nih.gov Specifically, one lead compound exhibited very high affinity (Ki, D2 = 16.4 nM, D3 = 1.15 nM) and was a full agonist (EC50 (GTPγS); D2 = 3.23 and D3 = 1.41 nM). nih.gov

Achieving selectivity between the D2 and D3 subtypes is a significant challenge due to their structural similarities. elifesciences.org Research has shown that variations in the aryl portion of related ligand scaffolds can significantly impact D3 versus D2 receptor binding selectivity. mdpi.com For instance, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs were evaluated, with some compounds demonstrating substantial D3 versus D2 binding selectivity (approximately 500-fold). mdpi.com Computational and experimental data suggest that D2 and D3 receptors can exist in multiple inactive conformations, which may allow for the binding of specific drugs and could be exploited to develop more selective ligands. elifesciences.org

Table 2: Dopamine D2/D3 Receptor Activity of Related Thiazole (B1198619) Derivatives
Compound ClassTarget ReceptorsKey FindingsReference
N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivativesD2/D3Identification of a full agonist with high affinity for both D2 (Ki = 16.4 nM) and D3 (Ki = 1.15 nM) receptors. nih.gov
3-Thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogsD2/D3Demonstrated the potential for high D3 vs. D2 binding selectivity (up to 500-fold). mdpi.com

GABAA Receptor Positive Allosteric Modulation

The imidazopyridine scaffold, to which this compound belongs, is known for its interaction with GABAA receptors. nih.gov Specifically, compounds with this core structure have been identified as positive allosteric modulators (PAMs) of the GABAA receptor. nih.govnih.gov GABAA receptor PAMs enhance the effect of the endogenous neurotransmitter GABA, typically by increasing the frequency of the chloride channel opening, which leads to reduced neuronal firing. nih.gov

This modulatory action is the basis for the therapeutic effects of several classes of drugs, including benzodiazepines and barbiturates, which are used to treat conditions like anxiety, seizures, and insomnia. nih.gov The discovery of imidazopyridines as GABAA receptor PAMs was a significant finding that highlighted their medicinal potential. nih.gov While many clinically used imidazopyridine derivatives belong to the imidazo[1,2-a]pyridine (B132010) isomeric class, the broader imidazopyridine group, including imidazo[4,5-c]pyridines, has been a subject of investigation for their modulatory effects on the central nervous system. nih.govgoogle.com

Table 3: GABAA Receptor Modulation by Imidazopyridine Scaffolds
Compound ClassMechanism of ActionEffectReference
ImidazopyridinesPositive Allosteric Modulation of GABAA receptorsEnhances the effect of GABA, leading to reduced neuronal excitability. nih.govnih.gov

Interference with Critical Cellular Pathways and Molecular Processes

Inhibition of Microtubular Dynamics and Cell Cycle Progression

Derivatives containing the thiazole and pyridine (B92270) moieties have been shown to interfere with microtubular dynamics and cell cycle progression, key processes in cell division. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). acs.org These kinases are crucial for regulating the G1-S phase transition of the cell cycle. acs.org

Inhibition of CDK4/6 by these compounds leads to an accumulation of cells in the G1 phase, effectively halting cell cycle progression. acs.org For example, one such derivative caused a significant increase in the G1 population of MV4-11 cells, from 61% in untreated cells to 85% at a concentration of 0.40 μM. acs.org Similarly, other studies on nortopsentin analogs, where a central imidazole (B134444) ring was replaced by 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879), also demonstrated cell cycle arrest. mdpi.com One potent compound induced a significant increase in the percentage of cells in the G2-M phase (from 23% to 76%) and a corresponding decrease in the G1 phase, suggesting inhibition of protein kinases involved in cell cycle control, such as CDK1. mdpi.com

Furthermore, certain imidazo[1,2-a]pyridine derivatives, a related scaffold, have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net These findings underscore the potential of thiazole- and pyridine-containing compounds to disrupt fundamental cellular processes involved in proliferation.

Table 4: Effects on Cell Cycle Progression
Compound ClassMechanismObserved EffectReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesInhibition of CDK4 and CDK6Accumulation of cells in the G1 phase of the cell cycle. acs.org
Nortopsentin analogs with a 1,3,4-thiadiazole coreInhibition of CDK1 activityIncrease in the G2-M phase and decrease in the G1 phase. mdpi.com
Imidazo[1,2-a]pyridine derivativesNot fully elucidatedInduction of cell cycle arrest and apoptosis. nih.govresearchgate.net

DNA/RNA Binding Interactions

The planar, aromatic nature of the imidazo[4,5-c]pyridine ring system, which is structurally analogous to purines, suggests a potential for interaction with nucleic acids. nih.gov Pyrimidine (B1678525) bases are fundamental components of DNA and RNA, and compounds containing pyrimidine and related heterocyclic scaffolds often exhibit biological activity through nucleic acid interactions. mdpi.com

While direct studies on DNA/RNA binding of this compound are not extensively documented, research on related structures provides relevant insights. For instance, selenylated imidazo[1,2-a]pyridines have been reported to inhibit breast cancer cell proliferation by inducing DNA damage. nih.gov Additionally, a class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. nih.gov The inhibition of this enzyme by these compounds suggests an interaction, albeit indirect, with the processes of DNA repair. nih.gov The binding of these inhibitors to the kinase is thought to mimic the binding interactions of other known kinase inhibitors that have extensive interactions with the enzyme's binding pocket. nih.gov

Table 5: Interactions with DNA/RNA-Related Processes
Compound ClassMechanism/TargetObserved EffectReference
Selenylated imidazo[1,2-a]pyridinesInduction of DNA damageInhibition of cancer cell proliferation. nih.gov
Imidazo[4,5-c]pyridine-2-one derivativesInhibition of DNA-dependent protein kinase (DNA-PK)Interference with DNA double-strand break repair. nih.gov

Induction of Apoptosis Pathways

Derivatives of fused heterocyclic systems, such as those containing imidazopyridine and thiazole moieties, are recognized for their potential to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The pro-apoptotic activity of these compounds is often mediated through the intrinsic (mitochondrial) and extrinsic pathways.

Studies on related imidazo[1,2-a]pyridine and pyridine-dihydrothiazole derivatives have shown that these molecules can trigger apoptosis by modulating the expression of key regulatory proteins. semanticscholar.org A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.orgresearchgate.net This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. semanticscholar.org

For instance, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) derivative was found to cause cell cycle arrest at the G1 phase and induce apoptosis in HepG2 liver cancer cells. semanticscholar.org This was accompanied by a notable increase in Bax and caspase-3 levels and a decrease in Bcl-2 levels. semanticscholar.org Similarly, other imidazo[2,1-b]thiazole derivatives have been shown to induce apoptosis in cancer cells, highlighting the role of this scaffold in activating cellular death pathways. researchgate.net The activation of caspase-3 and the subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP-1) are critical downstream events that confirm the execution of apoptosis.

While these findings are for structurally related compounds, they strongly suggest that derivatives of this compound likely share the ability to induce apoptosis through the modulation of these critical cell death pathways.

Broad Spectrum Biological Activities and Potential Underlying Mechanisms

The unique structural combination of imidazo[4,5-c]pyridine and thiazole rings suggests a potential for a wide range of biological activities. Research on analogous compounds has revealed significant antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity:

The antimicrobial potential of heterocyclic compounds containing imidazopyridine and thiazole cores is well-documented. core.ac.uknih.gov These derivatives have shown efficacy against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

For example, a series of new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. core.ac.uk Several of these compounds exhibited significant inhibition against strains like Bacillus pumilus, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. core.ac.uk Specifically, some derivatives showed activity comparable or superior to the standard drug ampicillin. core.ac.uk The mechanism of action for such compounds is often attributed to their ability to interfere with essential microbial processes. Molecular docking studies on related imidazo[4,5-b]pyridine derivatives suggest that they may act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Imidazo-Thiadiazole-Pyridine Derivatives

Compound ID Test Organism Activity (% Inhibition) Reference
4(a) Bacillus pumilus 95.1% core.ac.uk
4(a) Pseudomonas aeruginosa 94.6% core.ac.uk
4(h) Staphylococcus aureus 92.0% core.ac.uk
4(f) Escherichia coli 93.2% core.ac.uk
4(f) Candida albicans 87.8% core.ac.uk

Activity is compared against standard drugs like ampicillin.

Anti-inflammatory Activity:

Derivatives containing imidazothiazole and pyridine scaffolds have demonstrated notable anti-inflammatory properties. nih.govnih.gov The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.

In one study, novel pyridine-based thiadiazole derivatives were synthesized and showed significant anti-inflammatory activity in vivo, with some compounds being more potent than the standard drug diclofenac. nih.gov Molecular docking studies confirmed that these compounds bind effectively to the active site of the COX-2 enzyme. nih.gov Similarly, certain pyrazole-thiazole derivatives have shown potent inhibition of both COX-1 and COX-2 enzymes, suggesting a dual inhibitory mechanism that contributes to their anti-inflammatory effects. nih.gov The ability of these heterocyclic systems to fit into the active sites of COX enzymes and interact with key amino acid residues is fundamental to their anti-inflammatory action.

Table 2: Anti-inflammatory Activity of Selected Pyrazole-Thiazole Derivatives

Compound ID COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) Edema Inhibition (%) Reference
5h 38.76 - 79.39 nih.gov
5m - 87.74 72.12 nih.gov
Indomethacin 35.72 - - nih.gov

Antioxidant Activity:

The antioxidant potential of thiazole and its fused heterocyclic derivatives has been explored through various in vitro assays. researchgate.netnih.gov These compounds often act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) and thus mitigating oxidative stress, which is implicated in numerous diseases.

The most common method to evaluate antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govchemrxiv.org Studies on phenolic thiazoles and imidazo[2,1-b]thiazole pyrazoline derivatives have demonstrated their ability to scavenge DPPH radicals effectively. researchgate.netnih.gov The presence of hydroxyl groups on phenyl rings attached to the thiazole moiety, or specific substituents on the imidazothiazole core, can significantly enhance this antioxidant activity. researchgate.net This scavenging ability is attributed to the capacity of these compounds to donate a hydrogen atom or an electron to stabilize free radicals.

Table 3: Antioxidant Activity of Selected Thiazole Derivatives

Compound Class Assay Notable Activity Reference
Phenolic Thiazoles DPPH Radical Scavenging Compounds 5a-b, 7a-b, and 8a-b showed the best capacity. nih.gov
Phenolic Thiazoles ABTS Radical Scavenging Compounds 5a-b, 7b, and 8a-b had lower IC₅₀ values than ascorbic acid. nih.gov
Imidazo[2,1-b]thiazole Pyrazolines DPPH Assay Compounds 2c, 2d, 3c, 3d, and 3e showed good activity. researchgate.net

Future Academic Research Directions and Strategic Potential of 4 1h Imidazo 4,5 C Pyridin 2 Yl Thiazole

Rational Design Principles for Highly Potent and Selective Derivatives

The rational design of derivatives of 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole is a cornerstone for enhancing their potency and selectivity. A key strategy involves bioisosteric replacement and structural modification based on the understanding of target-ligand interactions. For instance, in the design of novel Src family kinase (SFK) inhibitors for glioblastoma, the pyrimidine (B1678525) ring of a known inhibitor, PP2, was replaced with a pyridine (B92270) ring, and the pyrazole (B372694) ring was substituted with an imidazolone (B8795221) ring to create a new imidazo[4,5-c]pyridin-2-one scaffold. nih.gov This approach, coupled with the introduction of various polar and nonpolar groups at the N1 position of the imidazolone, aimed to optimize interactions within the solvent region of the ATP binding pocket of SFKs. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding these design principles. For example, in the development of α-glucosidase inhibitors, SAR studies of imidazopyridine-based thiazoles revealed that the inhibitory potential was significantly influenced by the number, position, and electronic nature of substituents on an aryl part of the molecule. nih.gov This systematic variation of substituents allows for the fine-tuning of the molecule's activity.

Exploration of Novel Biological Targets Beyond Current Findings

The imidazo[4,5-c]pyridine-thiazole scaffold has shown promise against a variety of biological targets, and future research should aim to expand this scope. Currently, derivatives have been investigated as inhibitors of SFKs, α-glucosidase, and for their anticancer and antimalarial activities. nih.govnih.govdigitellinc.com The fused heterocyclic system of imidazopyridines, combining the features of imidazole (B134444) and pyridine, offers a versatile platform for interacting with diverse biological macromolecules. nih.gov

Future explorations could target other kinases involved in cancer and inflammatory diseases, leveraging the scaffold's proven ability to interact with ATP binding sites. nih.gov Additionally, the potential for these compounds to act as modulators of G-protein coupled receptors (GPCRs) or ion channels could be investigated, given the prevalence of nitrogen-containing heterocycles in drugs targeting these proteins. The development of derivatives as dual-activity agents, such as the reported dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists based on an imidazo[4,5-c]pyridin-4-one core, highlights the potential for creating multi-target drugs. nih.gov

Development of Chemo- and Regioselective Synthetic Methodologies for Enhanced Accessibility

Efficient and selective synthesis is paramount for the exploration and development of novel this compound derivatives. Current synthetic strategies often involve multi-step procedures. For instance, the synthesis of imidazo[4,5-c]pyridines can be achieved by reacting 3,4-diaminopyridine (B372788) with sodium bisulfite adducts of corresponding benzaldehydes, followed by alkylation. nih.gov However, these methods can lead to mixtures of regioisomers, necessitating careful purification and characterization. nih.gov

Future research should focus on developing more streamlined, chemo- and regioselective synthetic methodologies. One-pot multicomponent reactions, for example, offer an atom-economical and efficient route to complex heterocyclic systems. semanticscholar.org The use of novel catalytic systems, such as iodine-mediated C-N and C-S bond formation, presents a metal-free and environmentally friendly alternative for constructing fused heterocyclic systems like benzo nih.govnih.govimidazo[2,1-b]thiazoles. rsc.org The development of regioselective methods for the construction of functionalized pyrazolo[4,3-c]pyridines from 4-pyridones also provides a valuable strategy that could be adapted for the imidazo[4,5-c]pyridine core. nih.gov

Integration of Multiscale Computational Approaches in Compound Design and Optimization Pipelines

Computational approaches are indispensable tools in modern drug discovery, and their integration into the design and optimization of this compound derivatives can significantly accelerate the process. Molecular docking studies are routinely used to predict the binding modes of these compounds with their biological targets, providing insights for rational design. nih.govnih.gov For example, docking studies of imidazopyridine-based thiazoles in the active site of α-glucosidase helped to rationalize their inhibitory activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies can further refine the design process by correlating the physicochemical properties of the compounds with their biological activities. researchgate.net These models can predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts. Future directions should involve the use of more advanced computational techniques, such as molecular dynamics (MD) simulations, to study the dynamic behavior of the ligand-target complexes and to calculate binding free energies more accurately. The use of ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools early in the design phase can also help in selecting candidates with favorable drug-like properties. nih.gov

Role in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold, with its potential for high potency and selectivity, is well-suited for development into chemical probes. A well-characterized chemical probe should have a clear mechanism of action, high selectivity for its target, and be suitable for use in cellular or in vivo models.

Derivatives of this scaffold that exhibit potent and selective inhibition of a particular biological target, such as a specific kinase or enzyme, could be further optimized for use as chemical probes. This would involve ensuring cell permeability and incorporating appropriate functional groups for downstream applications, such as affinity chromatography or fluorescence imaging. The development of such probes would enable a deeper understanding of the biological roles of their targets and could aid in the validation of new drug targets.

Contribution to Fundamental Understanding of Heterocyclic Medicinal Chemistry and Structure-Function Relationships

The study of this compound and its derivatives contributes significantly to the broader field of heterocyclic medicinal chemistry. The imidazopyridine core is a key pharmacophore found in several marketed drugs. nih.gov By systematically exploring the structure-activity and structure-property relationships of this scaffold, researchers can gain fundamental insights into how the arrangement of heteroatoms and substituents influences biological activity and pharmacokinetic properties.

The investigation of regioisomerism, for instance, in the alkylation of imidazo[4,5-c]pyridines, and the elucidation of the resulting structures using advanced spectroscopic techniques like 2D-NOESY and HMBC, provides valuable data for understanding and predicting the outcomes of synthetic transformations. nih.gov This knowledge is transferable to the design of other heterocyclic compounds and contributes to the development of predictive models for drug discovery.

Q & A

Q. What interdisciplinary approaches are critical for advancing research on this compound?

  • Methodology : Integrate synthetic chemistry, computational biology, and materials science. For example, hybrid quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction mechanisms, while surface plasmon resonance (SPR) quantifies binding kinetics. Cross-disciplinary feedback loops accelerate innovation .

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